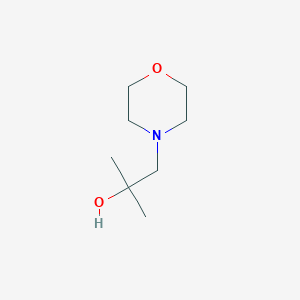
6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95%
Übersicht
Beschreibung
6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% (6-BP-2-H) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including those related to organic synthesis, drug development, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in studies related to organic synthesis, drug development, and nanotechnology. For example, the compound has been used as a precursor in the synthesis of various bioactive molecules, such as anti-cancer drugs and anti-viral agents. In addition, it has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
Wirkmechanismus
The exact mechanism of action of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of 4-benzyloxyphenylhydrazine and 2-hydroxypyridine. It is thought that the compound helps to accelerate the reaction by forming a complex with the reactants, which facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, it is thought that the compound may have some anti-inflammatory and anti-oxidant effects. In addition, it has been suggested that the compound may have some anti-cancer effects, although further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it has a high yield (up to 95%). In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and nanotechnology. In addition, further research into the mechanism of action of the compound could help to improve its synthesis and use in laboratory experiments. Finally, further research into the synthesis of derivatives of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% could lead to the development of new compounds with potential therapeutic applications.
Synthesemethoden
6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% is typically synthesized via the reaction of 4-benzyloxyphenylhydrazine and 2-hydroxypyridine. This reaction proceeds in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and produces 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% as the major product. The reaction has been reported to be highly efficient, with a yield of up to 95%.
Eigenschaften
IUPAC Name |
6-(4-phenylmethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-8-4-7-17(19-18)15-9-11-16(12-10-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQNDPDWJWKQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604197 | |
| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzyloxyphenyl)-2-hydroxypyridine | |
CAS RN |
81015-51-2 | |
| Record name | 6-[4-(Phenylmethoxy)phenyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81015-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)








![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)